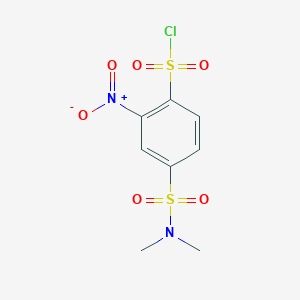![molecular formula C11H17NO4 B3044543 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid CAS No. 1001667-24-8](/img/structure/B3044543.png)
1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid
Übersicht
Beschreibung
1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid (TBCA) is an important organic compound that has a wide range of applications in the field of science. It is a cyclopropane-based carboxylic acid that is used as a reagent in organic synthesis. It is also used as a catalyst in a number of reactions and as a starting material in the preparation of a variety of compounds. TBCA has been used in the synthesis of a number of biologically active compounds, including peptides and peptidomimetics.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid (Acc), closely related to the target compound, reveals insights into the conformational energy and hydrogen bonding influences in crystal states, essential for understanding molecular interactions and designing novel molecules (Cetina et al., 2003).
Synthesis of Amino Acid Analogs
- Research on the enantiodivergent synthesis of protected 2,3-methano amino acid analogs provides a methodology for creating analogs of glutamic acid and ornithine, demonstrating the versatility of cyclopropane derivatives in synthesizing amino acid analogs (Frick et al., 2005).
Ethylene Precursor in Plants
- The compound's close relative, 1-aminocyclopropane-1-carboxylic acid, is a major ethylene precursor in plants. Understanding its metabolites and derivatives, like the target compound, aids in deciphering plant hormone regulation (Hoffman et al., 1982).
Organic Synthesis Applications
- Research involving tert-butyl isocyanide and aromatic carboxylic acids provides insights into the synthesis of complex organic compounds, showcasing the role of tert-butoxycarbonyl groups in organic synthesis (Alizadeh et al., 2006).
Role in Plant Physiology
- The compound's analog, 1-aminocyclopropane-1-carboxylic acid, plays a significant role in ethylene biosynthesis in plants, indicating the potential significance of the target compound in similar biological processes (Vanderstraeten & Van Der Straeten, 2017).
Novel Amino Acid Synthesis
- The target compound's related structures are used in the development of new principles of amino acid synthesis, highlighting its relevance in creating new synthetic pathways for amino acids (Vettiger & Seebach, 1990).
Ethylene-Independent Signaling Role
- Research on 1-Aminocyclopropane 1-carboxylic acid, closely related to the target compound, suggests an ethylene-independent signaling role, which could be relevant for the target compound in understanding plant growth regulation (Polko & Kieber, 2019).
Eigenschaften
IUPAC Name |
2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAQWADNTLIWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619517 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid | |
CAS RN |
1001667-24-8 | |
| Record name | 1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethenylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001667-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B3044463.png)


![Benzoic acid, 2-[(2-oxo-1,2-diphenylethyl)amino]-](/img/structure/B3044466.png)




![7H-1,3,4-Thiadiazolo[3,2-a]pyrimidine, 5,7,7-trimethyl-](/img/structure/B3044475.png)



